molecular formula C9H4BrClFN B11717556 5-Bromo-1-chloro-7-fluoroisoquinoline

5-Bromo-1-chloro-7-fluoroisoquinoline

Cat. No.: B11717556
M. Wt: 260.49 g/mol
InChI Key: RQOCBFVSBYQBNR-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-7-fluoroisoquinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine atoms attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-7-fluoroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives. For instance, a precursor isoquinoline compound can be subjected to bromination, chlorination, and fluorination under controlled conditions to introduce the desired halogen atoms at specific positions on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-7-fluoroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-chloro-7-fluoroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-7-fluoroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloroisoquinoline
  • 5-Bromo-7-fluoroisoquinoline
  • 1-Chloro-7-fluoroisoquinoline

Uniqueness

5-Bromo-1-chloro-7-fluoroisoquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring. This unique halogenation pattern imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

5-bromo-1-chloro-7-fluoroisoquinoline

InChI

InChI=1S/C9H4BrClFN/c10-8-4-5(12)3-7-6(8)1-2-13-9(7)11/h1-4H

InChI Key

RQOCBFVSBYQBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)F)Br)Cl

Origin of Product

United States

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